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molecular formula C10H13BO3 B8707773 (3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)boronic acid

(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)boronic acid

Cat. No. B8707773
M. Wt: 192.02 g/mol
InChI Key: WHLSLQGNOXHUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06720423B2

Procedure details

A stirred, cooled (−78° C.) solution of 5-bromo-3,3-dimethyl-2,3-dihydro-benzofuran (Intermediate 2, 1.44 g, 6.2 mmol) in 18 mL of anhydrous ether and 5 mL of anhydrous tetrahydrofuran under argon, was treated with a 1.7M solution of t-butyllithium in n-pentane (7.65 mL, 13.02 mmol) and the resulting solution was stirred at the same temperature for 1 h. Trimethyl borate (1.6 mL, 13.02 mmol) was added and the reaction mixture was allowed warm from −78° C. to −30° C. over 2 h. The reaction was quenched with saturated aqueous ammonium chloride solution and extracted with ether. The combined organic extract was dried over anhydrous sodium sulfate, filtered and evaporated to a foamy solid. Flash column chromatography using 25-100% ethyl acetate in hexane as the eluent afforded 0.57 g, 47.8% of the title compound as a white solid.
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.65 mL
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Yield
47.8%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH2:8][C:7]([CH3:11])([CH3:10])[C:6]=2[CH:12]=1.C([Li])(C)(C)C.CCCCC.[B:23](OC)([O:26]C)[O:24]C>CCOCC.O1CCCC1>[CH3:10][C:7]1([CH3:11])[C:6]2[CH:12]=[C:2]([B:23]([OH:26])[OH:24])[CH:3]=[CH:4][C:5]=2[O:9][CH2:8]1

Inputs

Step One
Name
Quantity
1.44 g
Type
reactant
Smiles
BrC=1C=CC2=C(C(CO2)(C)C)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC2=C(C(CO2)(C)C)C1
Name
Quantity
18 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
7.65 mL
Type
reactant
Smiles
CCCCC
Step Three
Name
Quantity
1.6 mL
Type
reactant
Smiles
B(OC)(OC)OC

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred at the same temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was allowed warm from −78° C. to −30° C. over 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a foamy solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(COC2=C1C=C(C=C2)B(O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.57 g
YIELD: PERCENTYIELD 47.8%
YIELD: CALCULATEDPERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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